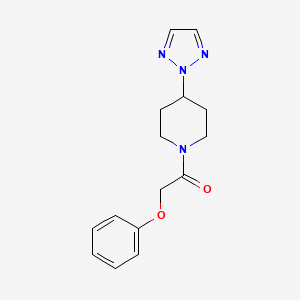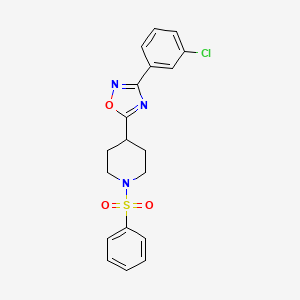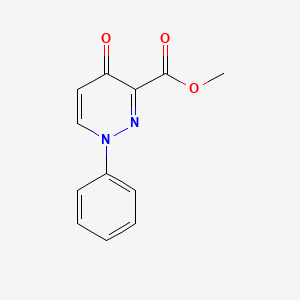
1-(2,4-Difluorophenyl)-3-(1-hydroxy-2-methylpropan-2-yl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,4-Difluorophenyl)-3-(1-hydroxy-2-methylpropan-2-yl)thiourea is a chemical compound that has been studied for its potential use in scientific research. It has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been investigated in detail. In
Wissenschaftliche Forschungsanwendungen
1. Chemical Synthesis and Catalytic Reactions
1-(2,4-Difluorophenyl)-3-(1-hydroxy-2-methylpropan-2-yl)thiourea is involved in various chemical synthesis processes. For instance, thiourea participates in a Yb(OTf)3-catalyzed [3+2] cycloaddition with donor-acceptor cyclopropanes, leading to diverse 2-amino-4,5-dihydrothiophenes. This process is notable for its ability to produce optically active 2-amino-dihydrothiophenes from enantiomerically pure cyclopropanes, making it valuable in stereoselective synthesis (Xie et al., 2019).
2. Crystallography and Structural Analysis
In the realm of crystallography, the compound's derivatives are subject to structural analysis. For example, the crystal structure of a similar compound, (S)-1-(4-Chlorobenzoyl)-3-(1-hydroxy-3-phenylpropan-2-yl)thiourea, was determined using single-crystal X-ray diffractometry. These studies are crucial for understanding the molecular geometry and interactions within these compounds (Wang et al., 2008).
3. Reaction Mechanisms and Intermediates
Research also explores the reaction mechanisms involving thiourea derivatives. For instance, studies on the acid-catalyzed reaction of thiourea with 1-phenylpropane-1,2-dione provide insights into the formation of complex products and intermediates, revealing details about the reaction pathways and potential applications in synthetic chemistry (Broan & Butler, 1992).
4. Radiolabeling and Imaging Studies
In medical research, thiourea derivatives are used in radiolabeling for imaging studies. For instance, [11C]PBD150, a radiolabeled glutaminyl cyclase inhibitor, was synthesized for potential detection of Alzheimer's disease. The research on these compounds aids in the development of diagnostic tools and therapeutic strategies (Brooks et al., 2015).
5. Development of Novel Antifungals and Antibacterials
Thiourea derivatives are also investigated for their potential in developing antifungal and antibacterial agents. Research into their synthesis, characterization, and biological activity helps in the discovery of new drugs with potential therapeutic applications (Limban et al., 2011).
Eigenschaften
IUPAC Name |
1-(2,4-difluorophenyl)-3-(1-hydroxy-2-methylpropan-2-yl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2N2OS/c1-11(2,6-16)15-10(17)14-9-4-3-7(12)5-8(9)13/h3-5,16H,6H2,1-2H3,(H2,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUAZAFVFSMXQLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NC(=S)NC1=C(C=C(C=C1)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Difluorophenyl)-3-(1-hydroxy-2-methylpropan-2-yl)thiourea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(4-methylthiazol-2-yl)acetamide dioxalate](/img/structure/B2472381.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)acetamide](/img/structure/B2472383.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(N-methyl-N-phenylsulfamoyl)benzamide](/img/structure/B2472386.png)
![2,2,2-trichloro-1-{4-[4-fluoro-2-(trifluoromethyl)benzoyl]-1H-pyrrol-2-yl}-1-ethanone](/img/structure/B2472390.png)

![Ethyl 2-[2-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2472392.png)